molecular formula C18H17N3O3 B14449851 5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol CAS No. 76289-26-4

5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol

Cat. No.: B14449851
CAS No.: 76289-26-4
M. Wt: 323.3 g/mol
InChI Key: NMDIDTZYNXYNOW-UHFFFAOYSA-N
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Description

5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol typically involves multi-step organic reactionsThe reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-amino-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol is unique due to the presence of both the nitro and 2-phenylethylamine groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

76289-26-4

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

5-nitro-7-[(2-phenylethylamino)methyl]quinolin-8-ol

InChI

InChI=1S/C18H17N3O3/c22-18-14(12-19-10-8-13-5-2-1-3-6-13)11-16(21(23)24)15-7-4-9-20-17(15)18/h1-7,9,11,19,22H,8,10,12H2

InChI Key

NMDIDTZYNXYNOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-]

Origin of Product

United States

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